molecular formula C11H11F6NO B11733807 (3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol

(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11733807
M. Wt: 287.20 g/mol
InChI Key: SRNJFOQCBWKILA-SECBINFHSA-N
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Description

(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol: is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring substituted with two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,4-bis(trifluoromethyl)benzaldehyde.

    Aldol Reaction: The precursor undergoes an aldol reaction with an appropriate amine to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction to form various derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as acyl chlorides or anhydrides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Pharmaceuticals: Potential use in the development of drugs targeting specific pathways.

Industry

    Material Science: Used in the development of materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, leading to its effects on biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of both amino and hydroxyl groups along with the trifluoromethyl-substituted phenyl ring makes it unique.
  • Applications : Its potential applications in various fields such as pharmaceuticals, catalysis, and material science distinguish it from other similar compounds.

Properties

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

IUPAC Name

(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C11H11F6NO/c12-10(13,14)7-2-1-6(9(18)3-4-19)5-8(7)11(15,16)17/h1-2,5,9,19H,3-4,18H2/t9-/m1/s1

InChI Key

SRNJFOQCBWKILA-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCO)N)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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